molecular formula C20H18O3 B1279773 3,5-Dibenzyloxyphenol CAS No. 63604-98-8

3,5-Dibenzyloxyphenol

Cat. No.: B1279773
CAS No.: 63604-98-8
M. Wt: 306.4 g/mol
InChI Key: FEQJBICMACXNHS-UHFFFAOYSA-N
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Description

3,5-Dibenzyloxyphenol is an organic compound with the molecular formula C20H18O3 and a molecular weight of 306.4 g/mol. It is a derivative of resorcinol, where the hydroxyl groups at positions 3 and 5 are protected by benzyl groups. This compound is primarily used in research and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3,5-Dibenzyloxyphenol involves the reaction of resorcinol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures . Another method involves the Friedel-Crafts coupling of a cinnamyl alcohol derivative to this compound, followed by hydroxylation and cyclization through an intermediate orthoester.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is generally produced in research laboratories using the synthetic routes mentioned above. The production process involves careful control of reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibenzyloxyphenol undergoes various chemical reactions typical of phenolic compounds. These include:

    Oxidation: The benzyloxy groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

3,5-Dibenzyloxyphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex natural products, such as bis-C-glucosyl flavonoids.

    Biology: The compound has been studied for its antioxidant properties, which are attributed to the generation of a Lewis acid catalyst.

    Medicine: Research has explored its potential as a precursor in the synthesis of medicinal compounds.

    Industry: It is used in the development of phenolic polymers with controlled antioxidant, hydrophobicity, and surface adsorption properties.

Mechanism of Action

The antioxidant activity of 3,5-Dibenzyloxyphenol is attributed to the generation of a Lewis acid catalyst, which can destroy a significant number of hydroperoxide molecules per mole of the compound. This activity is not inherent but develops through specific chemical transformations. The compound’s mechanism of action involves the stabilization of free radicals and the prevention of oxidative damage.

Comparison with Similar Compounds

    Resorcinol: The parent compound of 3,5-Dibenzyloxyphenol, used in antiseptics and the synthesis of dyes and resins.

    Dibenzofuran Derivatives: These compounds share structural similarities and have applications in medicinal chemistry as kinase inhibitors.

Uniqueness: this compound is unique due to its dual benzyloxy groups, which provide enhanced stability and reactivity compared to resorcinol. This makes it a valuable intermediate in the synthesis of complex natural products and phenolic polymers.

Properties

IUPAC Name

3,5-bis(phenylmethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O3/c21-18-11-19(22-14-16-7-3-1-4-8-16)13-20(12-18)23-15-17-9-5-2-6-10-17/h1-13,21H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQJBICMACXNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473868
Record name 3,5-dibenzyloxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63604-98-8
Record name 3,5-dibenzyloxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethanethiol (10 g, 216 mmol) was added dropwise to a stirred suspension of sodium hydride (60% dispersion in mineral oil, 2.4 g, 100 mmol) in dry DMF (120 mL) at 0° C. After 1 h, 1,3,5-tribenzyloxybezene (24 g, 60 mmol) was added in 10 batches and the mixture was heated to 150° C. for 1.5 h. After the reaction was cooled, water (500 mL) was added and the mixture was extracted with EtOAc. The combined organic layers were dried (MgSO4) and evaporated. The residue was purified by flash chromatography on silica gel (benzene) to give 3,5-dibenzyloxyphenol as white solid (11%) after recrystallization from carbon tetrachloride and product #d as white solid (56%) after recrystallization from EtOAc and hexane. Compound #d was identified by mp 107-109° C.; 1H NMR (CDCl3, 400 MHz) δ 7.36-7.23 (m, 15H), 6.25 (d, J=2.2 Hz, 1H), 6.07 (d, J=2.2 Hz, 1H), 4.96 (s, 2H), 4.92 (s, 2 H), 3.99 (s, 2H); 13C NMR (CDCl3, 400 MHz) δ 158.4, 157.9, 154.9, 140.7, 136.7, 136.6, 128.4, 128.2, 128.1, 127.8, 127.5, 127.3, 127.0, 125.6, 108.5, 94.7, 93.3, 70.2, 69.9, 28.3; HRMS (ESI) calcd for C27H24O3Na (M+Na) 419.1623. found 419.1645.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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